N-Allyl-n-(2-chloro-5-cyanophenyl)acetamide
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Overview
Description
N-Allyl-n-(2-chloro-5-cyanophenyl)acetamide is a fine chemical compound with the molecular formula C12H11ClN2O and a molecular weight of 234.68 g/mol . It is used as a building block in the synthesis of other compounds and serves as a reagent or specialty chemical in research . This compound is known for its versatility in complex organic reactions, making it valuable in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-n-(2-chloro-5-cyanophenyl)acetamide typically involves the reaction of 2-chloro-5-cyanophenylamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-n-(2-chloro-5-cyanophenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Coupling Reactions: It serves as an excellent intermediate for coupling reactions with amines, alcohols, and thiols, forming new scaffolds for biological studies.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, with reaction conditions involving organic solvents and bases like potassium carbonate.
Coupling Reactions: Reagents such as palladium catalysts and ligands are often used under inert atmosphere conditions to facilitate the coupling process.
Major Products Formed
The major products formed from these reactions include substituted acetamides and various coupled products that serve as intermediates for further chemical transformations .
Scientific Research Applications
N-Allyl-n-(2-chloro-5-cyanophenyl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Allyl-n-(2-chloro-5-cyanophenyl)acetamide involves its ability to participate in various chemical reactions, forming new compounds that can interact with biological targets. The molecular targets and pathways involved depend on the specific application and the nature of the products formed from its reactions .
Comparison with Similar Compounds
Similar Compounds
- N-Allyl-n-(2-chlorophenyl)acetamide
- N-Allyl-n-(2-cyanophenyl)acetamide
- N-Allyl-n-(2-chloro-5-methylphenyl)acetamide
Uniqueness
N-Allyl-n-(2-chloro-5-cyanophenyl)acetamide is unique due to the presence of both chlorine and cyano groups on the phenyl ring, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable intermediate for the synthesis of a wide range of compounds .
Properties
Molecular Formula |
C12H11ClN2O |
---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
N-(2-chloro-5-cyanophenyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C12H11ClN2O/c1-3-6-15(9(2)16)12-7-10(8-14)4-5-11(12)13/h3-5,7H,1,6H2,2H3 |
InChI Key |
TWJIDJOXVLIPBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC=C)C1=C(C=CC(=C1)C#N)Cl |
Origin of Product |
United States |
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